molecular formula C17H20N4O3S B5516335 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B5516335
M. Wt: 360.4 g/mol
InChI Key: RSCGWEUMNMKFPT-GIJQJNRQSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethoxyphenyl group, a dimethylpyrimidinyl group, and an acetohydrazide moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-7-12(2)20-17(19-11)25-10-16(22)21-18-9-13-5-6-14(23-3)15(8-13)24-4/h5-9H,10H2,1-4H3,(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCGWEUMNMKFPT-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization or chromatography may also be employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in the formation of new compounds with substituted functional groups .

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

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